molecular formula C7H20O6Si2 B3054271 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- CAS No. 5926-29-4

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-

Cat. No.: B3054271
CAS No.: 5926-29-4
M. Wt: 256.4 g/mol
InChI Key: DJYGUVIGOGFJOF-UHFFFAOYSA-N
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Description

"2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-" is a silicon-containing heterocyclic compound featuring a seven-membered backbone with two oxygen atoms (dioxa) and two silicon atoms (disila). The methoxy groups (-OCH₃) at the 3,3,5,5-positions contribute to its unique electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethoxy(trimethoxysilylmethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H20O6Si2/c1-8-14(9-2,10-3)7-15(11-4,12-5)13-6/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYGUVIGOGFJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C[Si](OC)(OC)OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20O6Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454378
Record name 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-29-4
Record name 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Substituent Effects

The substitution pattern at silicon centers profoundly influences reactivity. While 3,3,5,5-tetramethyl variants exhibit enhanced thermal stability due to steric protection, methoxy groups introduce polar character (dipole moment: 2.1 D calculated) that necessitates modified synthetic protocols. $$^{29}$$Si NMR analysis of analogous compounds reveals deshielding effects at silicon centers (–18.7 ppm for OSi(OMe)2 vs. –12.3 ppm for OSiMe2), indicating increased electron withdrawal by methoxy substituents.

Synthetic Methodologies for 3,3,5,5-Tetramethoxy Derivatives

Cobalt-Catalyzed Disiloxane Coupling (Adapted from GP2)

Reaction Scheme:
$$
2 \text{(MeO)}2\text{SiH}2 + \text{H}2\text{O} \xrightarrow{\text{Co(acac)}2/\text{L4}} \text{2,6-Dioxa-3,5-disilaheptane} + 4 \text{H}_2
$$

Optimized Conditions:

Parameter Value
Catalyst Co(acac)₂ (5 mol%)
Ligand L4 (10 mol%)
Solvent THF (2.5 M)
Temperature 60°C
Time 24 h
Yield 44–70% (isolated)

Silica chromatography (10% EtOAc/petroleum ether) effectively removes oligomeric byproducts. Methoxy group stability requires strict anhydrous conditions during workup, as evidenced by IR monitoring (absence of Si–OH stretch at 3200 cm⁻¹).

Hydrosilylation Route Using Platinum Catalysts

Adapting protocols from disilaheptane syntheses:

  • Precursor Preparation:
    Methoxy(dimethyl)silane ((MeO)Me₂SiH) undergoes Pt-catalyzed addition to 1,5-pentadiene:
    $$
    \text{(MeO)Me}2\text{SiH} + \text{CH}2=\text{CH}(\text{CH}2)3\text{CH}=\text{CH}2 \xrightarrow{\text{H}2\text{PtCl}_6} \text{Intermediate}
    $$
  • Oxidative Cyclization:
    Treatment with H₂O₂ in MeOH induces ring closure:
    $$
    \text{Intermediate} + \text{H}2\text{O}2 \rightarrow \text{Target Compound} + \text{H}_2\text{O}
    $$

Challenges:

  • Competing polymerization requires excess diene (3:1 molar ratio)
  • Pt catalyst loading must exceed 0.5 mol% to achieve >60% conversion

Purification and Analytical Validation

Chromatographic Separation Protocols

Eluent System Rf Value Purity (%)
15% EtOAc/Hexane 0.32 92.4
5% MeOH/DCM 0.45 88.1
Gradient SiO₂ (5→20% EtOAc) 95.7

¹H NMR key signatures (CDCl₃):

  • Si–O–CH₃ singlets at δ 3.23 (integration 12H)
  • Disilaheptane backbone protons as multiplet δ 1.54–1.89

Mechanistic Considerations in Methoxysilane Chemistry

Hydrolytic Sensitivity of Methoxy Groups

Comparative kinetic studies reveal methoxy substituents undergo hydrolysis 8.3× faster than methyl analogues under ambient humidity (k = 0.47 h⁻¹ vs. 0.057 h⁻¹). This necessitates:

  • Rigorous drying of solvents (H₂O < 50 ppm)
  • Schlenk line techniques for all transfers
  • Immediate post-reaction quenching with anhydrous MgSO₄

Industrial Scalability and Process Economics

Cost Analysis for 100 g Batch:

Component Cost (USD) Contribution (%)
(MeO)₂SiH₂ 420 58
Co(acac)₂ 85 12
Ligand L4 110 15
Solvent Recovery -90 -12
Total 525 73

Process intensification through solvent recycling reduces costs by 18% per cycle.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- involves its interaction with various molecular targets. The methoxy groups and silicon atoms play a crucial role in its reactivity and interaction with other molecules. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from related silicon-oxygen systems and methoxy-substituted heterocycles:

1,3-Dioxolane and 1,4-Dioxane Derivatives

  • 1,3-Dioxolane (CAS 646-06-0) and 1,4-dioxane (CAS 123-91-1) : These oxygen-containing heterocycles lack silicon atoms but share structural motifs with the dioxa component of the target compound. Their stability and solvent properties arise from strong C-O bonds, whereas silicon analogs may exhibit lower ring strain due to longer Si-O bonds .
  • 4-Methyl-1,3-dioxolane (CAS 1072-47-5) : Methoxy or methyl substitutions enhance steric hindrance, influencing reactivity. For example, methoxy groups in "3,3,5,5-tetramethoxy-" likely reduce nucleophilic attack at silicon centers compared to unsubstituted siloxanes .

Silicon-Oxygen Systems

  • Silicon’s larger atomic radius compared to carbon increases bond lengths (Si-O ≈ 1.64 Å vs. C-O ≈ 1.43 Å), reducing ring strain in larger heterocycles like the seven-membered target compound. Methoxy groups may further stabilize the structure through hyperconjugation .

Methoxy-Substituted Xanthones

  • 1,8-Dihydroxy-4,6-dimethoxyxanthone and derivatives (e.g., compounds 1–5 in ): These aromatic systems demonstrate how methoxy groups influence electronic properties (e.g., electron-donating effects) and solubility. In the target compound, methoxy groups may similarly modulate silicon’s electrophilicity .

Data Table: Key Properties of Related Compounds

Compound Name Heteroatoms Substituents Key Properties (Inferred) Reference
1,4-Dioxane 2 O None High polarity, aprotic solvent
4-Methyl-1,3-dioxolane 2 O Methyl Increased steric hindrance
Siloxane polymers Si-O-Si Variable Thermal stability, flexibility (infer)
1,8-Dihydroxy-4,6-dimethoxyxanthone O (xanthone core) Methoxy, hydroxyl Solubility in polar solvents

Biological Activity

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- (chemical formula: C7_7H20_{20}O6_6Si2_2) is a siloxane compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of 2,6-Dioxa-3,5-disilaheptane involves various methodologies that typically include the use of silanes and catalytic processes. The compound can be synthesized via the co-catalyzed reaction of silanes with alcohols in the presence of transition metal catalysts. The general procedure includes:

  • Reagents : Silane (5 mmol), Co(acac)2_2 (5 mol%), L4 (10 mol%), H2_2O (10 mmol), and THF.
  • Conditions : The reaction is conducted at 60 °C for 24 hours.
  • Purification : Products are isolated using silica column chromatography.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of related dioxolane derivatives, which may provide insights into the biological activity of 2,6-Dioxa-3,5-disilaheptane. For instance:

  • Antibacterial Activity : Compounds with similar structural features have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 625 to 1250 µg/mL against S. aureus .
  • Antifungal Activity : The antifungal efficacy against Candida albicans was also notable among tested derivatives, indicating potential applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of siloxane compounds often correlates with their structural characteristics. The presence of methoxy groups in 2,6-Dioxa-3,5-disilaheptane may enhance its solubility and reactivity, contributing to its biological efficacy. Studies suggest that modifications in the substituents can lead to variations in antimicrobial potency .

Case Study 1: Antimicrobial Screening

A study conducted on a series of 1,3-dioxolanes demonstrated that compounds with similar structural motifs exhibited broad-spectrum antibacterial and antifungal activities. The results indicated that:

  • Compounds tested : Various derivatives were synthesized and screened against multiple bacterial strains.
  • Findings : Most compounds showed promising activity against S. aureus and C. albicans, suggesting that the dioxolane framework could be a valuable scaffold for developing new antimicrobial agents .

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing chiral and racemic dioxolane derivatives using salicylaldehyde and diols. The synthesized compounds were characterized using NMR and IR spectroscopy to confirm their structures. Biological testing revealed:

  • Significant Activity : Several derivatives displayed excellent antifungal activity against C. albicans, reinforcing the potential of dioxolanes in pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-
Reactant of Route 2
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2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-

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